molecular formula C26H33N5O3 B3006928 N-(3-(4-ethylpiperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892283-94-2

N-(3-(4-ethylpiperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B3006928
CAS No.: 892283-94-2
M. Wt: 463.582
InChI Key: XOPJYMUWBFSOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-ethylpiperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H33N5O3 and its molecular weight is 463.582. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activities

Compounds structurally related to N-(3-(4-ethylpiperazin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide have been synthesized and evaluated for their antibacterial activities. For example, the synthesis and pharmacological properties of enantiomers of temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, have been studied. Although no significant difference in in vitro antibacterial activities was observed between the enantiomers, they both exhibited similar pharmacological profiles (Chu et al., 1991).

Discovery of New Antidepressants

Research has also focused on the discovery of new antidepressants from structurally novel serotonin receptor antagonists. A study on the design, synthesis, and pharmacological evaluation of 3-ethoxyquinoxalin-2-carboxamides, aimed at fulfilling the pharmacophoric requirements of 5-HT3 receptor antagonists, identified compounds with significant anti-depressant-like activity (Mahesh et al., 2011).

Antimicrobial Studies

Another area of application involves the synthesis and study of fluoroquinolone-based 4-thiazolidinones for their antimicrobial properties. A study synthesized compounds from a lead molecule, demonstrating their established structures through spectral data and screening for antifungal and antibacterial activities (Patel & Patel, 2010).

Enrofloxacin Detection in Foods

Research has been conducted on the development of specific immunoassays for detecting enrofloxacin in foods of animal origin. This work employed the carbodiimide active ester method for synthesizing the antigen and producing anti-enrofloxacin monoclonal antibody, showing potential application for screening methods to control the illegal content of enrofloxacin in food products (Tochi et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activity, given the presence of the piperazine ring and carboxamide group, which are common in many biologically active compounds .

Properties

IUPAC Name

N-[3-(4-ethylpiperazin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O3/c1-2-29-15-17-30(18-16-29)13-6-12-27-24(32)21-9-10-22-23(19-21)28-26(34)31(25(22)33)14-11-20-7-4-3-5-8-20/h3-5,7-10,19H,2,6,11-18H2,1H3,(H,27,32)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPJYMUWBFSOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.